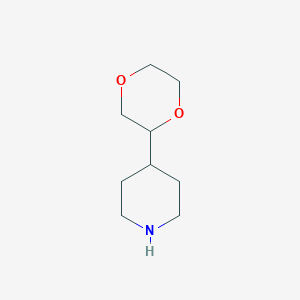

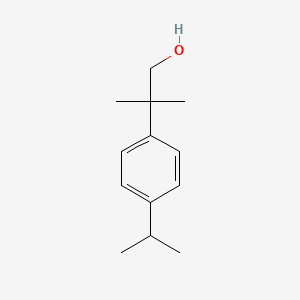

![molecular formula C8H15NO B2595375 8-Oxa-5-azaspiro[3.6]decane CAS No. 1251713-04-8](/img/structure/B2595375.png)

8-Oxa-5-azaspiro[3.6]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Oxa-5-azaspiro[3.6]decane is a spirocyclic compound . Spirocyclic compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . This compound is promising for the production of important biologically active compounds .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The molecular weight of 8-Oxa-5-azaspiro[3.6]decane is 141.21 . The IUPAC name is 8-oxa-5-azaspiro[3.6]decane and the InChI code is 1S/C8H15NO/c1-2-8(3-1)4-6-10-7-5-9-8/h9H,1-7H2 .Physical And Chemical Properties Analysis

8-Oxa-5-azaspiro[3.6]decane is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis Techniques and Structural Analysis

- Synthetic Approaches : The synthesis of spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and related compounds is significant due to their potential applications and novel skeletons. Various strategies for their synthesis have been developed (Sinibaldi & Canet, 2008).

- Convenient Synthesis of Derivatives : A synthesis method for 8-oxa-2-azaspiro[4.5]decane, which is promising for producing biologically active compounds, has been developed (Ogurtsov & Rakitin, 2020).

- Novel Synthesized Classes : New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized, designed to act as multifunctional and structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).

- Crystal Structure Analysis : The crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane was determined, revealing important conformational details (Wen, 2002).

Biological Activities and Potential Applications

- Muscarinic Receptor Agonists : Compounds like 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane have been studied for their M1 agonistic activity and potential to ameliorate cognitive impairment (Wanibuchi et al., 1994).

- Cancer Research : A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have been synthesized and shown to have moderate to potent activity against various human cancer cell lines (Yang et al., 2019).

- Suppression of Autoimmune Disease : SK&F 105685, a novel azaspirane, has been shown to induce non-specific suppressor cells, which are useful in treating autoimmune diseases (Badger et al., 1990).

Unique Chemical Properties and Reactions

- Enhanced Reactivity in Specific Reactions : Compounds like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione have shown enhanced reactivity in specific chemical reactions, broadening their application scope (Rashevskii et al., 2020).

- Gold-Catalyzed Assembly : The gold-catalyzed assembly of heterobicyclic systems, including azaspiro[5.4]decene, highlights the versatility of these compounds in organic synthesis (Zhang & Kozmin, 2005).

Safety And Hazards

The safety information for 8-Oxa-5-azaspiro[3.6]decane includes several hazard statements. It has a GHS05 pictogram, with the signal word “Danger”. The hazard statements include H314 . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Propiedades

IUPAC Name |

8-oxa-5-azaspiro[3.6]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(3-1)4-6-10-7-5-9-8/h9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPZVIASFXLYJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCOCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxa-5-azaspiro[3.6]decane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2595293.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea](/img/structure/B2595296.png)

![2-[(2-Methylcyclohexyl)-(1,2-oxazol-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2595298.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2595301.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2595302.png)

![N-(2,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2595306.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2595307.png)

![1-Phenyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2595312.png)

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2595313.png)